molecular formula C9H17NO B13184583 1-(1-Aminocyclobutyl)-3-methylbutan-1-one

1-(1-Aminocyclobutyl)-3-methylbutan-1-one

Cat. No.: B13184583
M. Wt: 155.24 g/mol
InChI Key: BQBVGIQBEUZKCV-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)-3-methylbutan-1-one is an organic compound featuring a cyclobutyl ring with an amino group and a methylbutanone moiety

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclobutyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-(1-Aminocyclobutyl)-3-methylbutan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of novel compounds.

    Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive molecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the cellular level . The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Uniqueness: 1-(1-Aminocyclobutyl)-3-methylbutan-1-one is unique due to its specific combination of a cyclobutyl ring with an amino group and a methylbutanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-aminocyclobutyl)-3-methylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-7(2)6-8(11)9(10)4-3-5-9/h7H,3-6,10H2,1-2H3

InChI Key

BQBVGIQBEUZKCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1(CCC1)N

Origin of Product

United States

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